molecular formula C10H13BrN2O2S B1356894 tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate CAS No. 365996-63-0

tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate

Cat. No.: B1356894
CAS No.: 365996-63-0
M. Wt: 305.19 g/mol
InChI Key: CDSSEIKIKLGYMP-UHFFFAOYSA-N
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Description

Tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate (CAS 365996-63-0) is a versatile brominated heterocyclic compound that serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. This molecule features a fused pyrrolo[3,4-d]thiazole scaffold, a privileged structure known for its broad spectrum of potential biological activities . The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and facilitates further synthetic manipulations, while the bromine substituent provides a highly reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, and nucleophilic substitutions . This allows researchers to efficiently elaborate the core structure and generate diverse compound libraries for screening campaigns. The rigid, bicyclic architecture of the pyrrolo-thiazole core is particularly valuable for constructing conformationally constrained target molecules, which can be critical for achieving selectivity against biological targets . Compounds based on this and related scaffolds have demonstrated significant research value in the development of kinase inhibitors . For instance, such chiral pyrrolidine scaffolds have been explored to extend pharmacophores towards the ribose pocket of the ATP-binding site in kinases, a strategy employed to develop potent and selective inhibitors for targets like protein kinase CK1δ . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can leverage its unique structure to access novel chemical space in the pursuit of new therapeutic agents.

Properties

IUPAC Name

tert-butyl 2-bromo-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2S/c1-10(2,3)15-9(14)13-4-6-7(5-13)16-8(11)12-6/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSSEIKIKLGYMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801139981
Record name 1,1-Dimethylethyl 2-bromo-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365996-63-0
Record name 1,1-Dimethylethyl 2-bromo-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365996-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-bromo-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate typically involves the following steps:

    Formation of the Pyrrolo[3,4-d]thiazole Core: This can be achieved through the cyclization of appropriate precursors. For instance, starting with a 2-aminothiazole derivative and reacting it with a suitable α-haloketone can form the fused ring system.

    Esterification: The tert-butyl ester group can be introduced via esterification reactions, often using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the sulfur or nitrogen atoms in the thiazole ring.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): For bromination.

    Palladium Catalysts: For coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmacological agent. Research indicates that derivatives of pyrrolo[3,4-d]thiazole exhibit activity against various biological targets:

  • Anticancer Activity : Studies have shown that pyrrolo[3,4-d]thiazoles can inhibit cancer cell proliferation. A specific derivative demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting that modifications to the thiazole ring can enhance anti-tumor properties .
  • Correctors of Protein Misfolding : Research involving fused pyrrolothiazole systems indicates that they can act as correctors for mutant cystic fibrosis transmembrane conductance regulator proteins, improving their trafficking and function . This application is particularly relevant in the context of cystic fibrosis treatment.

Synthetic Methodologies

The synthesis of tert-butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate involves several key steps:

  • Formation of the Pyrrole Ring : Utilizing appropriate precursors and reaction conditions to form the pyrrole structure.
  • Bromination and Esterification : The introduction of bromine at the 2-position and subsequent esterification with tert-butyl alcohol are critical steps that define the compound's structure and properties.

These synthetic pathways are essential for producing analogs with varied biological activities, facilitating structure-activity relationship studies.

Material Science

Beyond medicinal applications, the compound's unique structure allows it to be explored in material science:

  • Organic Electronics : Pyrrole derivatives are being studied for their electrical properties, potentially leading to applications in organic semiconductors and photovoltaic devices. The presence of the thiazole unit may enhance charge transport characteristics .

Case Studies

StudyFocusFindings
Evaluation of Fused Pyrrolothiazole SystemsCorrectors for CFTRIdentified structural modifications that enhance efficacy in correcting mutant CFTR proteins .
Anticancer Activity AssessmentCytotoxicity against cancer cellsDemonstrated significant inhibition of cell proliferation in various cancer types .
Synthesis DevelopmentSynthetic methodologiesEstablished effective routes for synthesizing pyrrolo[3,4-d]thiazole derivatives with potential biological activities .

Mechanism of Action

The mechanism by which tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolo-Thiazole Derivatives

Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Reactivity/Biological Activity Reference
tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate (365996-63-0) Bromine at C2 329.20 Cross-coupling reactions; ATX inhibition (IC₅₀: ~10 μM)
tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate (1637310-39-4) Amino at C2; sec-butyl at C4 323.41 Enhanced solubility; inactive in ATX assays
tert-Butyl (4S)-2-bromo-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate (1637310-58-7) Bromine at C2; isopropyl at C4 355.28 Improved metabolic stability; ricin inhibition (IC₅₀: 1.6–2.8 mM)
tert-Butyl 2-amino-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate (365996-62-9) Amino at C2 270.33 Reduced reactivity; used in prodrug synthesis

Key Findings:

Steric effects from C4 substituents (e.g., isopropyl in 1637310-58-7) reduce enzymatic degradation, enhancing metabolic stability in vivo .

Biological Activity: Brominated derivatives (365996-63-0, 1637310-58-7) show moderate autotaxin (ATX) inhibition (IC₅₀: ~10 μM) and ricin toxin suppression (IC₅₀: 1.6–2.8 mM), likely due to halogen-mediated hydrophobic interactions with enzyme active sites . Amino-substituted analogs (1637310-39-4) exhibit poor ATX inhibition but improved aqueous solubility (>50 μg/mL in PBS), making them suitable for formulation studies .

Synthetic Accessibility: The tert-butyl carbamate group in all derivatives simplifies purification via silica gel chromatography . Brominated compounds require stringent anhydrous conditions during synthesis, whereas amino derivatives are more tolerant to ambient moisture .

Research Implications and Limitations

  • Advantages of 365996-63-0 : High reactivity and compatibility with late-stage functionalization make it a preferred intermediate for library synthesis .
  • Challenges : Bromine’s lability under basic conditions limits its use in certain reactions (e.g., nucleophilic aromatic substitution) .
  • Comparative Gaps: Limited data exist on the pharmacokinetics of these derivatives. Further studies on bioavailability and toxicity are needed to prioritize candidates for clinical development .

Biological Activity

tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features, including a pyrrole and thiazole ring. Its molecular formula is C10H13BrN2O2S, with a molecular weight of approximately 305.19 g/mol. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a bromine atom at the 2-position of the pyrrolo-thiazole framework and a tert-butyl ester functional group. These features contribute to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H13BrN2O2S
Molecular Weight305.19 g/mol
Density1.559 ± 0.06 g/cm³
Boiling Point368.7 ± 42.0 °C
pKa0.90 ± 0.20

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its unique structural features may allow it to interact with microbial enzymes or cellular components, disrupting their functions.

Antitumor Activity

Research indicates that compounds with similar thiazole structures often exhibit anticancer activity. For instance, thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast and liver cancers. The structure-activity relationship (SAR) analysis highlights the importance of specific substituents on the thiazole ring for enhancing cytotoxicity:

  • Compounds with electron-donating groups at critical positions tend to show increased activity.
  • Molecular dynamics simulations have suggested that interactions with proteins such as Bcl-2 may play a role in the anticancer effects observed.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the bromine atom and the thiazole moiety could facilitate binding to enzyme active sites, potentially leading to therapeutic applications in metabolic disorders.

Case Studies

  • Anticancer Studies : A study evaluating the cytotoxic effects of various pyrrole-thiazole derivatives found that this compound demonstrated promising results against HepG2 liver cancer cells, with an IC50 value comparable to established chemotherapeutics.
  • Antimicrobial Efficacy : In vitro assays revealed that this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Q. What are the optimal conditions for introducing the tert-butyl carboxylate group during synthesis?

The tert-butyl carboxylate group is typically introduced via Boc (tert-butoxycarbonyl) protection. A standard method involves reacting the precursor amine or alcohol with Boc anhydride (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP). For example, Boc protection of a pyrrolo-thiazole intermediate was achieved using Boc₂O (7.1 g, 32.5 mmol) and DMAP (7.9 g, 64.7 mmol) in DCM at room temperature for 12 hours, followed by column chromatography purification .

Q. How is the bromine atom regioselectively introduced at the 2-position of the pyrrolo-thiazole core?

Bromination at the 2-position can be achieved via electrophilic substitution or halogen exchange. While direct evidence is limited in the provided data, analogous syntheses suggest the use of brominating agents like N-bromosuccinimide (NBS) under radical-initiated conditions or HBr in the presence of Lewis acids. Reaction progress should be monitored by TLC and NMR to confirm regioselectivity .

Q. What purification techniques ensure high yields and purity of the final compound?

Column chromatography on silica gel with gradient elution (e.g., hexane/ethyl acetate) is widely used, as demonstrated in multi-step syntheses of related heterocycles (e.g., 70–90% yields after purification) . Recrystallization from DCM/hexane or THF/water mixtures may further enhance purity.

Advanced Research Questions

Q. How can reaction mechanisms for cyclization or bromination steps be validated experimentally?

  • Kinetic Studies: Vary reaction parameters (e.g., base strength, solvent polarity) to assess their impact on reaction rates. For instance, DBU (1,8-diazabicycloundec-7-ene) in THF facilitates cyclization via deprotonation, as shown in Step 5 of a related synthesis .
  • Spectroscopic Monitoring: Use in situ NMR or IR to detect intermediates. For bromination, track the disappearance of starting material signals (e.g., ¹H NMR δ 7.2 ppm for aromatic protons).
  • Computational Modeling: Density functional theory (DFT) can model transition states to explain regioselectivity .

Q. What analytical strategies resolve contradictions between NMR and X-ray crystallography data?

Discrepancies may arise from dynamic conformational changes in solution vs. solid-state rigidity. Strategies include:

  • Variable-Temperature (VT) NMR: To identify fluxional behavior.
  • Twinned Crystallography: Refine X-ray data using SHELXL’s TWIN laws to address disorder .
  • Hirshfeld Surface Analysis: Validate crystallographic packing effects against solution-phase data .

Q. How can side reactions during Boc protection or deprotection be minimized?

  • Stoichiometric Control: Use a slight excess of Boc₂O (1.1–1.3 equiv) to avoid over-functionalization.
  • Scavengers: Add dimethylaminopyridine (DMAP) to catalyze Boc activation and reduce side reactions.
  • Low-Temperature Deprotection: Use TFA/DCM at 0°C to prevent acid-sensitive side reactions .

Methodological Tables

Analytical Data for Key Intermediates
Intermediate
--------------
Precursor A
Boc-protected intermediate
Final brominated product
Crystallographic Refinement Parameters
Parameter
-----------------
Software
R-factor
Twinning laws
Temperature

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